N,N,N,2,2-pentamethyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM is a complex organic compound that features a benzofuran moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions.
Introduction of the Quaternary Ammonium Group: The benzofuran core is then reacted with a suitable alkylating agent to introduce the quaternary ammonium group, resulting in the formation of the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Various oxidized benzofuran derivatives.
Reduction Products: Alcohol derivatives of the benzofuran ring.
Substitution Products: Substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
[2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of [2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds with different substituents can be compared in terms of their chemical reactivity and biological effects.
Uniqueness:
Structural Features: The unique combination of the benzofuran core and the quaternary ammonium group in [2,2-DIMETHYL-3-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM imparts distinct chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets and pathways make it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H26NO3+ |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[2,2-dimethyl-3-(3-methyl-1-benzofuran-2-carbonyl)oxypropyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NO3/c1-13-14-9-7-8-10-15(14)22-16(13)17(20)21-12-18(2,3)11-19(4,5)6/h7-10H,11-12H2,1-6H3/q+1 |
InChI-Schlüssel |
NPDLGBPRKKYUQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OCC(C)(C)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.